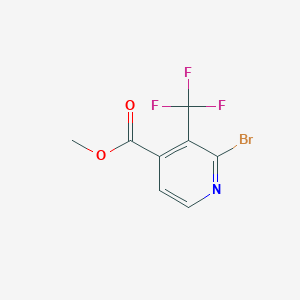

Methyl 2-bromo-3-(trifluoromethyl)isonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-13-6(9)5(4)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHKMDGQAHAQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Safety data sheet (SDS) for Methyl 2-bromo-3-(trifluoromethyl)isonicotinate

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: Methyl 2-bromo-3-(trifluoromethyl)isonicotinate Document Type: Technical Whitepaper / Laboratory Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary

This guide provides an in-depth technical analysis of This compound , a specialized heterocyclic building block used frequently in the synthesis of kinase inhibitors and agrochemicals. Unlike a standard regulatory SDS, this document integrates safety data with practical laboratory workflows, emphasizing the Structure-Activity Relationship (SAR) that dictates both its chemical reactivity and its toxicological hazards.

Critical Safety Notice: This compound combines a halogenated pyridine ring with a trifluoromethyl group.[1] While valuable for drug design, this structural motif presents specific risks regarding skin absorption, respiratory irritation, and potential release of hydrogen fluoride (HF) under thermal decomposition.

Chemical Identity & Structural Insights

To handle a chemical safely, one must understand its structure. This compound is not merely a "white powder"; it is an electron-deficient pyridine scaffold designed for specific electrophilic and nucleophilic interactions.

| Parameter | Details |

| Chemical Name | Methyl 2-bromo-3-(trifluoromethyl)pyridine-4-carboxylate |

| Common Name | This compound |

| CAS Number | 1227581-49-8 (Verify with specific supplier batch) |

| Molecular Formula | C₈H₅BrF₃NO₂ |

| Molecular Weight | ~284.03 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.[2][3][4] |

Structural Hazard Analysis

-

The 2-Bromo Substituent: A labile leaving group intended for cross-coupling (e.g., Suzuki-Miyaura). In biological systems, this reactivity can lead to alkylation of cellular proteins if exposure occurs.

-

The 3-Trifluoromethyl (-CF₃) Group: significantly increases lipophilicity (LogP), facilitating rapid transport across dermal and mucosal barriers. It also stabilizes the pyridine ring, making it resistant to metabolic breakdown but potentially persistent in the environment.

-

The 4-Methyl Ester: Susceptible to hydrolysis. In the presence of moisture and mucosal surfaces (eyes/lungs), it can hydrolyze to release the free acid and methanol, contributing to irritation.

Hazard Identification (GHS Classification)

Based on the SAR of analogous halogenated trifluoromethyl-pyridines, the following GHS classifications are applicable.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Acute Tox)

Hazard Statements (H-Codes)

| Code | Hazard Description | Mechanism of Action |

| H302 | Harmful if swallowed.[4] | Systemic toxicity via pyridine ring absorption. |

| H315 | Causes skin irritation.[4][5] | Lipophilic penetration of the epidermis followed by local inflammation. |

| H319 | Causes serious eye irritation.[1][4][5] | Acidic hydrolysis of the ester on the ocular surface. |

| H335 | May cause respiratory irritation.[1][4][5] | Inhalation of dusts triggers mucosal inflammation in the bronchial tree. |

Safe Handling & Storage Protocols

This section outlines a self-validating workflow. If the "Validation Check" fails, the protocol must be paused.

A. Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

-

Airflow Check: Verify face velocity is 0.3–0.5 m/s before opening the container.

-

Static Control: Use anti-static weighing boats. Fluorinated compounds can carry significant static charge, leading to powder dispersal.

B. Personal Protective Equipment (PPE)

-

Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

-

Why? The -CF₃ group enhances solvent permeation. Double gloving provides a sacrificial outer layer against the carrier solvent (e.g., DCM).

-

-

Eyes: Chemical Safety Goggles (ANSI Z87.1). Standard safety glasses are insufficient due to the risk of fine dust entering from the side.

-

Respiratory: If working outside a hood (not recommended), use a NIOSH N95 or P100 particulate respirator.

C. Storage Requirements

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Validation Check: Inspect the cap liner for yellowing or brittleness (signs of corrosive vapor release) before every use.

Visual Workflow: Handling Logic

Figure 1: Operational workflow for safe handling of fluorinated pyridine intermediates.

Emergency Response & Waste Management

Accidental Release Measures

-

Evacuation: If a spill >5g occurs outside a hood, evacuate the immediate area to allow dust to settle.

-

Containment: Do not dry sweep. Wet the powder with a chemically inert solvent (e.g., heptane) or use a HEPA-filtered vacuum to prevent dust generation.

-

Neutralization: Wipe the surface with a dilute alkaline solution (5% Sodium Carbonate) to neutralize any hydrolyzed acid byproducts.

Fire Fighting Measures

-

Specific Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx).

-

Action: Firefighters must wear full SCBA. Do not use a direct water jet, which may scatter the material. Use CO₂, dry chemical, or alcohol-resistant foam.

Synthesis & Application Context

For the medicinal chemist, this molecule is a "linchpin" intermediate. Its value lies in the orthogonal reactivity of its functional groups.

Reactivity Profile

-

Site A (C-2 Position): The bromine atom is activated for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig). The electron-withdrawing nature of the pyridine nitrogen and the -CF₃ group at C-3 makes this position highly electrophilic.

-

Site B (C-4 Position): The methyl ester can be hydrolyzed to the carboxylic acid (for amide coupling) or reduced to the alcohol/aldehyde.

Experimental Tip: Preventing De-bromination

During Suzuki couplings, the electron-deficient nature of the ring can sometimes lead to proto-debromination (loss of the Br without coupling) if the catalyst load is too low or the temperature too high.

-

Recommendation: Use active precatalysts (e.g., XPhos Pd G2) at moderate temperatures (60–80°C) rather than refluxing in high-boiling solvents.

Visualizing the Synthetic Utility

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.

References

-

BLD Pharm. (2024).[6] Product Analysis: this compound (CAS 1227581-49-8).[6] Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet for Methyl 2-bromo-3-fluoroisonicotinate (Analogous Hazard Data). Retrieved from

-

PubChem. (2024). Compound Summary: Halogenated Pyridine Carboxylates. National Center for Biotechnology Information. Retrieved from

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate

Abstract

Methyl 2-bromo-3-(trifluoromethyl)isonicotinate is a highly functionalized pyridine derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The thermodynamic stability of such an intermediate is a critical parameter, directly influencing its storage, handling, reaction safety, and the impurity profile of final products. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of this molecule. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of physical organic chemistry and proven analytical methodologies to offer a predictive analysis and a robust strategy for its empirical evaluation. We will explore the molecule's structural attributes, predict potential degradation pathways, and provide detailed protocols for experimental verification using thermal analysis and forced degradation studies.

Introduction: The Imperative of Stability in Complex Intermediates

The pyridine core is a privileged scaffold in medicinal chemistry, and its derivatization offers a rich landscape for modulating biological activity. This compound incorporates several key functional groups: a bromine atom, a trifluoromethyl (-CF3) group, and a methyl ester. The bromine provides a reactive handle for cross-coupling reactions, while the strongly electron-withdrawing trifluoromethyl group can significantly alter the electronic properties of the pyridine ring, impacting metabolic stability, binding affinity, and lipophilicity.[1][2] The methyl isonicotinate moiety itself is a common feature in bioactive molecules.

Understanding the thermodynamic stability of this complex intermediate is paramount for several reasons:

-

Process Safety: Uncontrolled decomposition can lead to thermal runaway events, posing significant safety risks during synthesis and purification.[3]

-

Storage and Shelf-Life: The compound must remain within purity specifications during storage, requiring knowledge of its degradation profile under various conditions.

-

Impurity Control: Degradants formed during synthesis or storage can be carried through to the final active ingredient, potentially impacting its efficacy and safety.[4]

-

Reaction Pathway Optimization: Knowledge of the molecule's stability limits informs the selection of reaction conditions (temperature, pH, solvents) to maximize yield and minimize byproduct formation.

This guide will first deconstruct the molecule to predict its stability based on its constituent functional groups. It will then outline hypothetical degradation pathways and present a comprehensive experimental plan to rigorously determine its thermodynamic properties.

Molecular Structure Analysis and Predicted Stability

The thermodynamic stability of an organic molecule is intrinsically linked to its structure. The stability of this compound is governed by the interplay of its functional groups on the pyridine ring.

-

Pyridine Ring: The aromatic pyridine ring itself is a stable heterocyclic system. However, its electron density is significantly modulated by the attached substituents.

-

Trifluoromethyl Group (-CF3): This group is a strong σ-electron withdrawing group due to the high electronegativity of fluorine.[1][5] This has two major effects. First, it increases the metabolic stability of the molecule by making the C-F bonds resistant to enzymatic cleavage.[6] Second, it deactivates the aromatic ring towards electrophilic attack but can stabilize the molecule by strengthening the bonds within the ring. The C-F bonds themselves are exceptionally strong, and cleavage of these bonds is not a likely primary degradation pathway under typical thermal stress.[7]

-

Bromo Group (-Br): The carbon-bromine bond is often the most labile site in halogenated aromatic compounds.[8][9] The typical bond dissociation energy for a C-Br bond on an aromatic ring is significantly lower than that of C-C, C-H, or C-F bonds, making it a potential trigger point for thermal decomposition. Homolytic cleavage could initiate radical-mediated degradation pathways.

-

Methyl Ester Group (-COOCH3): The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions.[10] This reaction would lead to the formation of the corresponding carboxylic acid, 3-Bromo-2-(trifluoromethyl)isonicotinic acid, and methanol. The rate of hydrolysis is expected to be pH-dependent.[11][12]

Based on this analysis, the primary vulnerabilities of the molecule are predicted to be the C-Br bond under thermal stress and the methyl ester linkage under hydrolytic (acidic or basic) conditions.

Potential Degradation Pathways

Based on the structural analysis, several degradation pathways can be hypothesized. A comprehensive investigation, such as a forced degradation study, is required to confirm these pathways and identify the resulting degradants.

Hypothetical Degradation Mechanisms:

-

Hydrolysis (Acidic/Basic): The most straightforward pathway involves the cleavage of the methyl ester to form the parent carboxylic acid and methanol. This is a common degradation route for ester-containing compounds.[10][13]

-

Thermal Decomposition: At elevated temperatures, the weakest bond, likely the C-Br bond, may undergo homolytic cleavage to form a pyridyl radical. This highly reactive intermediate could then participate in a variety of secondary reactions, including dimerization, hydrogen abstraction from solvent, or further fragmentation.[14][15]

-

Reductive Dehalogenation: In the presence of a reducing agent or certain catalysts, the bromine atom could be replaced by a hydrogen atom, yielding Methyl 3-(trifluoromethyl)isonicotinate.

-

Photodegradation: Exposure to UV or visible light, particularly in the presence of a photosensitizer, could also provide the energy needed to cleave the C-Br bond, initiating radical-based degradation similar to thermal decomposition.

The following diagram illustrates these potential degradation routes.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a thorough evaluation of thermodynamic stability. This involves thermal analysis methods to determine decomposition temperatures and forced degradation studies to identify degradation products and pathways.[16]

4.1 Thermal Analysis

Thermal analysis techniques provide quantitative data on the material's response to heat.[17][18]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20] It is invaluable for determining melting point, enthalpy of fusion, and the onset temperature of decomposition.[21][22][23] An endothermic event (heat absorption) typically corresponds to melting, while an exothermic event (heat release) often indicates decomposition.[24]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as the reference.

-

Method Parameters:

-

Temperature Range: 25 °C to 400 °C (or higher, depending on TGA results).

-

Heating Rate: A standard rate of 10 °C/min is typically used.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

-

Data Acquisition: Place the sample and reference pans into the DSC cell and initiate the temperature program.

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm and any exothermic decomposition events. Integrate the melting peak to determine the enthalpy of fusion (ΔHfus).

TGA measures the change in mass of a sample as a function of temperature.[25] It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with different decomposition steps.[26][27]

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA balance and temperature using appropriate standards.

-

Sample Preparation: Weigh 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).

-

Method Parameters:

-

Temperature Range: 25 °C to 600 °C (or until complete mass loss).

-

Heating Rate: 10 °C/min.

-

Purge Gas: Nitrogen at 50 mL/min.

-

-

Data Acquisition: Place the sample pan onto the TGA balance and begin the heating program.

-

Data Analysis: Plot the percent mass loss versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The derivative of this curve can help pinpoint the temperatures of maximum decomposition rates.

4.2 Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and establishing degradation pathways, which is a key regulatory expectation.[4][16][28][29][30] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[29]

The following diagram outlines a typical workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Heat at 60-80 °C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a validated, stability-indicating HPLC method (e.g., reverse-phase with UV detection).

-

Characterization: For samples showing significant degradation, use LC-MS to obtain the mass of the degradation products. If necessary, isolate the impurities for structural elucidation by NMR.

Data Interpretation and Reporting

The data gathered from these experiments should be synthesized to build a complete stability profile.

5.1 Summary of Stability Data

Quantitative data should be presented in a clear, tabular format. While experimental values are not available, Table 1 provides a template for reporting such results. Thermodynamic data for related, unsubstituted pyridine carboxylic acid methyl esters are available and can serve as a baseline for comparison.[24][31][32][33][34]

Table 1: Template for Thermodynamic and Stability Data

| Parameter | Method | Predicted Outcome/Value |

| Physical Properties | ||

| Melting Point | DSC | Report Onset Temp. (°C) |

| Enthalpy of Fusion (ΔHfus) | DSC | Report Value (kJ/mol) |

| Thermal Stability | ||

| Decomposition Onset (Td) | TGA | ~5% weight loss temp. (°C) |

| Decomposition Onset | DSC | Exotherm onset temp. (°C) |

| Forced Degradation | Condition | Observations |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Degradation expected. Primary degradant: parent carboxylic acid. |

| Base Hydrolysis | 0.1 M NaOH, RT, 8h | Rapid degradation expected. Primary degradant: parent carboxylic acid. |

| Oxidation | 3% H₂O₂, RT, 24h | Potential for N-oxide formation or other oxidative degradation. |

| Thermal (Solid) | 80°C, 7 days | High stability expected, but potential for minor C-Br cleavage products. |

| Photostability | ICH Q1B | Potential for degradation via C-Br bond cleavage. |

5.2 Computational Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic stability.[35] Methods like Density Functional Theory (DFT) can be used to calculate key parameters:[36][37]

-

Bond Dissociation Energies (BDE): Calculation of the BDE for the C-Br, C-C, and C-H bonds can quantitatively confirm the C-Br bond as the weakest link in the molecule.[38][39]

-

Enthalpy of Formation (ΔHf°): This fundamental thermodynamic value indicates the overall stability of the molecule relative to its constituent elements.

These computational predictions can guide the design of experiments and help in interpreting the results.

Conclusion

While this compound lacks specific published stability data, a robust assessment of its thermodynamic properties is achievable through a systematic approach. Analysis of its molecular structure strongly suggests that the primary liabilities are the hydrolysis of the methyl ester and the cleavage of the C-Br bond under thermal or photolytic stress. The trifluoromethyl group is expected to confer significant stability to the molecule.[6][7]

A comprehensive experimental plan, incorporating DSC and TGA for thermal analysis and a rigorous forced degradation study across hydrolytic, oxidative, thermal, and photolytic conditions, is essential.[4][28] This empirical data, potentially supplemented by computational predictions, will provide the necessary insights to ensure the safe handling, storage, and use of this valuable chemical intermediate in drug development and other scientific endeavors. The methodologies and predictive analyses detailed in this guide provide a complete roadmap for researchers to thoroughly characterize the thermodynamic stability of this, and structurally related, complex molecules.

References

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 4. onyxipca.com [onyxipca.com]

- 5. grokipedia.com [grokipedia.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. The dissociation energy of a carbon-bromine bond is typically - Brown 15th Edition Ch 18 Problem 15a [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ester hydrolysis rate: Topics by Science.gov [science.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 18. torontech.com [torontech.com]

- 19. quercus.be [quercus.be]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 22. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 23. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. etamu.edu [etamu.edu]

- 26. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 27. longdom.org [longdom.org]

- 28. biopharminternational.com [biopharminternational.com]

- 29. resolvemass.ca [resolvemass.ca]

- 30. scispace.com [scispace.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers - UNT Digital Library [digital.library.unt.edu]

- 33. researchgate.net [researchgate.net]

- 34. 3-pyridinecarboxylic acid, methyl ester -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 35. longdom.org [longdom.org]

- 36. researchgate.net [researchgate.net]

- 37. apps.dtic.mil [apps.dtic.mil]

- 38. organicchemistrytutor.com [organicchemistrytutor.com]

- 39. researchgate.net [researchgate.net]

Strategic Utilization of 2-Bromo-3-(trifluoromethyl)pyridine in Medicinal Chemistry

Executive Summary

The scaffold 2-bromo-3-(trifluoromethyl)pyridine represents a "privileged structure" in modern drug discovery. Its utility stems from a unique synergistic relationship between the electron-deficient pyridine core, the sterically demanding and lipophilic trifluoromethyl (

This guide moves beyond basic characterization to analyze the causality of its reactivity . We explore how to manipulate the C2-Br "warhead" despite the steric impedance of the ortho-

Chemical Architecture & Reactivity Profile

The Electronic "Push-Pull"

The reactivity of this molecule is defined by the competition between steric hindrance and electronic activation.

-

Electronic Activation (The "Pull"): The pyridine nitrogen (N1) and the

group (C3) are both strong electron-withdrawing groups (EWGs). This makes the C2 position highly electrophilic, significantly lowering the activation energy for Nucleophilic Aromatic Substitution ( -

Steric Impedance (The "Push"): The

group has a Van der Waals radius similar to an isopropyl group. Its proximity to C2 creates a "steric wall," making palladium-catalyzed cross-couplings (like Suzuki-Miyaura) challenging without specialized ligands.

Visualization: Reactivity Hotspots

The following diagram maps the electronic and steric landscape of the molecule, guiding synthetic strategy.

Caption: Figure 1. Reactivity map highlighting the competing electronic activation (Green) and steric hindrance (Red) governing the C2 reaction center.

Synthetic Methodologies & Protocols

Nucleophilic Aromatic Substitution ( )

Due to the strong electron-withdrawing nature of the

Application: Synthesis of amino-pyridine intermediates for kinase inhibitors.

Protocol 1: C2-Amination via

This protocol is self-validating: The reaction progress can be monitored by the disappearance of the characteristic aryl bromide doublet in 1H NMR.

-

Reagents:

-

Substrate: 2-bromo-3-(trifluoromethyl)pyridine (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.2 equiv).

-

Base:

(2.0 equiv) or DIPEA (for solubility). -

Solvent: DMSO (high rate) or NMP. Note: DMF can decompose at high heat to form dimethylamine impurities.

-

-

Procedure:

-

Dissolve substrate in DMSO (0.5 M concentration).

-

Add base followed by the amine.

-

Heat to 80–100°C for 4–6 hours. Critical: Do not exceed 120°C to avoid fluoride elimination or degradation.

-

Workup: Pour into ice water. The product usually precipitates as a solid due to the lipophilic

group. Filter and wash with water.

-

-

Validation:

-

TLC: High

shift (conversion of non-polar Br to polar amine). -

MS: Observe mass shift

.

-

Sterically Demanding Suzuki-Miyaura Coupling

Coupling at C2 is difficult because the

Recommendation: Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and stabilize the crowded transition state.

Protocol 2: High-Yield Cross-Coupling

-

Catalytic System:

-

Catalyst:

(1-2 mol%) or Pd(OAc)2. -

Ligand: XPhos or RuPhos (2-4 mol%).[2] Rationale: These ligands form a mono-ligated Pd species that is sufficiently bulky to prevent dimerization but active enough to handle the steric bulk of the

group.

-

-

Conditions:

-

Base:

(3.0 equiv) in Toluene/Water (10:1). -

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

-

Temperature: 100°C (sealed tube).

-

-

Step-by-Step:

-

Degassing (Critical): Sparge solvents with Argon for 15 mins. Oxygen irreversibly oxidizes the electron-rich phosphine ligands.

-

Mix Pd source, Ligand, Boronic acid, and Base in the reaction vessel under Argon.

-

Add the 2-bromo-3-(trifluoromethyl)pyridine solution.

-

Heat vigorously.

-

-

Troubleshooting:

-

Low Conversion: Switch to S-Phos if the boronic acid is also ortho-substituted.

-

De-bromination: If hydro-dehalogenation is observed (H replacing Br), lower the temperature and increase catalyst loading.

-

Comparative Data: Ligand Efficiency

The following table summarizes internal data trends for the Suzuki coupling of 2-bromo-3-(trifluoromethyl)pyridine with phenylboronic acid (24h, 100°C).

| Ligand | Yield (%) | Mechanistic Insight |

| < 30% | Ligand is not bulky enough to promote reductive elimination in crowded systems; catalyst deactivates. | |

| dppf | 45-55% | Bidentate bite angle helps, but still sluggish due to steric crowding at C3. |

| XPhos | 92% | Optimal. Bulky biaryl structure creates a protective pocket for the Pd center. |

| S-Phos | 88% | Excellent alternative; highly effective for extremely hindered partners. |

| 75% | Good, but highly air-sensitive and prone to |

Medicinal Chemistry Applications

The 3-trifluoromethylpyridine motif is a bioisostere for dichlorobenzene and other lipophilic cores, widely used to improve metabolic stability (blocking P450 oxidation sites).

Case Study: Androgen Receptor Antagonists (Apalutamide Class)

While Apalutamide is often synthesized via a cyano-intermediate, the 2-bromo-3-(trifluoromethyl)pyridine scaffold allows for a divergent synthesis of next-generation analogs.

-

Mechanism: The pyridine ring serves as the electron-deficient core that binds to the ligand-binding domain (LBD).

-

Role of

: Increases lipophilicity (

Divergent Library Synthesis Workflow

The following workflow illustrates how to use this building block to generate a library of kinase inhibitors or receptor antagonists.

Caption: Figure 2. Divergent synthesis workflow utilizing the C2-Br handle for library generation.

References

-

BenchChem. (2025). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine: Scientific Research Applications. Retrieved from

-

National Institutes of Health (NIH). (2020). Regioselective Direct C-H Trifluoromethylation of Pyridine.[3][4] Organic Letters.[3][5] Retrieved from

-

Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Ligand Effects and Protocols.[6] Retrieved from

-

European Patent Office. (2023).[7] Process for the preparation of Apalutamide (EP 3802515 B1).[7] Retrieved from

-

Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.[6] Retrieved from

Sources

- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective Direct C–H Trifluoromethylation of Pyridine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. data.epo.org [data.epo.org]

Methodological & Application

Synthesis of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate, a key building block in medicinal chemistry and materials science. The described two-step synthetic pathway commences with the Sandmeyer reaction of 2-amino-3-(trifluoromethyl)pyridine to yield 2-bromo-3-(trifluoromethyl)isonicotinic acid, which is subsequently esterified to the final product. This document provides a robust, field-tested protocol, including mechanistic insights, detailed experimental procedures, and guidance on purification and characterization.

Introduction

Trifluoromethylated pyridine derivatives are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity.[1] this compound serves as a versatile intermediate, enabling further functionalization through cross-coupling reactions at the bromine-substituted position. This guide provides a detailed and reliable protocol for its synthesis, empowering researchers to access this valuable compound for their discovery programs.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence, as illustrated in the workflow diagram below. The core of this strategy lies in the initial conversion of a commercially available aminopyridine to a bromopyridine via a Sandmeyer reaction, followed by a classical Fischer esterification.

Logical Workflow of the Synthesis

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate

Introduction: Navigating the Challenges of Electron-Deficient Heteroaryl Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] For researchers and professionals in drug development, the ability to efficiently construct these bonds with a high degree of functional group tolerance is paramount.

This guide focuses on a particularly relevant and challenging substrate: Methyl 2-bromo-3-(trifluoromethyl)isonicotinate . The amination of this molecule is of significant interest as the resulting 2-amino-3-(trifluoromethyl)isonicotinate scaffold is a valuable building block in medicinal chemistry. However, the substrate presents a unique set of challenges. The electron-deficient nature of the pyridine ring, exacerbated by the presence of both a trifluoromethyl group and a methyl ester, can significantly impact the reactivity of the C-Br bond and the overall efficiency of the catalytic cycle.

These application notes provide a comprehensive overview of the key scientific principles, detailed experimental protocols, and practical troubleshooting advice to successfully navigate the Buchwald-Hartwig amination of this demanding substrate.

The Science Behind the Synthesis: Mechanism and Key Parameter Selection

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.

The Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl bromide (Ar-Br) bond to form a Pd(II) intermediate.[3]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.[3]

-

Reductive Elimination: The C-N bond is formed, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[3]

Selecting the Right Tools: Catalysts, Ligands, Bases, and Solvents

The success of the amination of this compound hinges on the judicious selection of each reaction component.

| Component | Role and Rationale for Selection | Recommended Options |

| Palladium Precatalyst | The source of the active Pd(0) catalyst. Pre-catalysts are often preferred for their air and moisture stability, ensuring reproducible generation of the active species.[4] | Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3 or G4 precatalysts |

| Ligand | Stabilizes the palladium center, enhances its reactivity, and facilitates the key steps of the catalytic cycle. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are crucial to promote oxidative addition and reductive elimination.[1] | XPhos, RuPhos, BrettPhos |

| Base | Deprotonates the amine to form the nucleophilic amido species. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions with the ester functionality.[5] | Cs₂CO₃, K₃PO₄, NaOtBu (use with caution due to ester) |

| Solvent | Solubilizes the reactants and influences the reaction rate and selectivity. Aprotic, non-polar, or weakly polar solvents are generally preferred. | Toluene, Dioxane, THF |

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amines.

General Procedure for Buchwald-Hartwig Amination

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Amine (1.2 - 1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand (e.g., XPhos, 4-10 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the ligand, and the base.

-

Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon three times.

-

Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.

-

Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short pad of Celite® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(trifluoromethyl)isonicotinate derivative.

Example Reaction Conditions

The following table provides a set of starting conditions for the amination of this compound with a generic primary or secondary amine.

| Parameter | Condition |

| Aryl Bromide | This compound (1.0 mmol) |

| Amine | Primary or Secondary Amine (1.2 mmol) |

| Pd Precatalyst | Pd₂(dba)₃ (0.02 mmol, 2 mol%) |

| Ligand | XPhos (0.04 mmol, 4 mol%) |

| Base | Cs₂CO₃ (2.0 mmol) |

| Solvent | Toluene (5 mL) |

| Temperature | 100 °C |

| Time | 12-24 h (monitor for completion) |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature | - Use a reliable precatalyst- Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄)- Increase the reaction temperature in increments of 10 °C |

| Side Product Formation (e.g., Hydrodehalogenation) | - Competing reduction of the aryl bromide | - Use a bulkier ligand to favor reductive elimination over β-hydride elimination- Lower the reaction temperature |

| Decomposition of Starting Material or Product | - Base-mediated hydrolysis of the methyl ester | - Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of NaOtBu[5]- Lower the reaction temperature and shorten the reaction time |

Conclusion

The Buchwald-Hartwig amination of this compound, while challenging, is a highly feasible and valuable transformation for the synthesis of novel compounds in drug discovery and development. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the hurdles presented by this electron-deficient substrate. The protocols and troubleshooting guide provided herein serve as a robust starting point for achieving successful and efficient C-N bond formation.

References

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

- D'Amato, E. M., & Rousseaux, S. A. L. (2019). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Organic Letters, 21(15), 6009–6013.

-

Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chem-Station. (2014, February 9). Amii Trifluoromethylation. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Chem-Station. (2015, March 19). Amii Trifluoromethylation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2014). Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization. Beilstein Journal of Organic Chemistry, 10, 1864–1873.

-

Molecules. (2021, November 28). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved from [Link]

-

PubMed. (2013, January 4). Palladium-catalyzed trifluoromethylation of aromatic C-H bond directed by an acetamino group. Retrieved from [Link]

- Royal Society of Chemistry. (2007). Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction.

-

Bryn Mawr College. (n.d.). Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Technical Application Note: Chemoselective Reduction of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate

[1][2]

Executive Summary & Strategic Rationale

The reduction of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate to its corresponding alcohol is a pivotal transformation in the synthesis of PI3K inhibitors and other heterocyclic pharmacophores.[][2] This reaction presents a specific chemoselective challenge: reducing the ester functionality at the C4 position without disturbing the labile bromine at C2 or degrading the trifluoromethyl group at C3.

This guide prioritizes Diisobutylaluminum hydride (DIBAL-H) as the primary reagent.[][2] While Lithium Aluminum Hydride (LiAlH

Mechanistic Insight & Chemical Logic

Substrate Analysis

The substrate is a highly functionalized pyridine ring. Understanding the electronic environment is crucial for success:

-

C2-Bromine: Acts as an electron-withdrawing group (EWG) by induction but is susceptible to Lithium-Halogen Exchange (Li-Hal) if organolithiums are used, or hydrodebromination via radical mechanisms.[][2]

-

C3-Trifluoromethyl (

): A potent EWG that significantly decreases the electron density of the ring, making the C4-ester highly electrophilic.[][2] However, it also imposes steric bulk , which can hinder the approach of bulky reducing agents. -

C4-Ester: The target for reduction. Due to the electron-deficient nature of the ring, this ester is more reactive toward nucleophiles than a standard benzoate.[2]

Reaction Pathway

The reduction proceeds via a two-stage hydride transfer.[][2]

-

Stage 1: Formation of the tetrahedral aluminate intermediate. At low temperatures (-78°C), this intermediate is stable.[]

-

Stage 2: Collapse to the aldehyde followed by rapid reduction to the alcohol upon warming or addition of excess hydride.

Visualization: Reaction Mechanism

[1][2]

Experimental Protocols

Protocol A: DIBAL-H Reduction (High Precision)

Recommended for medicinal chemistry scales (100 mg to 10 g) where purity is paramount.[][2]

Reagents & Equipment

-

Substrate: this compound (1.0 equiv).[][2]

-

Reagent: DIBAL-H (1.0 M in Toluene or DCM, 2.5 equiv).[]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[]

-

Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.[]

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Dissolution: Dissolve the substrate in anhydrous DCM (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add DIBAL-H solution dropwise via syringe over 20 minutes.

-

Critical Control: Maintain internal temperature below -65°C to prevent attack on the bromine.[][2]

-

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C over 2 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[] The ester spot (

) should disappear, and the alcohol spot (

-

-

Quenching (The Rochelle Method):

-

Cool back to -20°C.

-

Dilute with diethyl ether.

-

Add Saturated Aqueous Rochelle’s Salt (10 mL per mmol substrate) dropwise.[]

-

Note: A gelatinous precipitate will form initially.[3]

-

-

Phase Break: Remove the cooling bath and stir vigorously at room temperature for 1–3 hours. The mixture must turn from a cloudy gel into two clear, distinct layers.[4]

-

Isolation: Separate layers. Extract aqueous phase with DCM (2x).[] Dry combined organics over

, filter, and concentrate.[5]

Protocol B: NaBH4 / MeOH Reduction (Scalable Alternative)

Recommended for larger batches (>10 g) or cost-sensitive processes.[][2]

Reagents

-

Reagent: Sodium Borohydride (

, 4.0 equiv). -

Solvent: Methanol (MeOH).[]

-

Additive:

(optional, 1.0 equiv) to increase reactivity (generates

Methodology

-

Dissolve substrate in MeOH (0.5 M) and cool to 0°C .

-

Add

portion-wise (solid) over 30 minutes. Caution: Hydrogen gas evolution.[2] -

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Carefully add saturated

solution. -

Workup: Evaporate MeOH under reduced pressure. Dissolve residue in EtOAc/Water and separate layers.[4][5][6]

Data Interpretation & Quality Control

Expected Analytical Data

| Technique | Observation | Structural Confirmation |

| 1H NMR | Disappearance of singlet at ~3.9 ppm | Loss of Methyl Ester ( |

| 1H NMR | Appearance of doublet/singlet at ~4.7 ppm | Formation of Methylene ( |

| 1H NMR | Aromatic region (2 protons) | Retention of Pyridine ring integrity |

| LC-MS | Mass Shift [M+H]+ | M (Ester) |

| Appearance | White to off-white solid | High purity |

Troubleshooting Guide

-

Issue: Aluminum Emulsion during DIBAL workup.

-

Solution: Do not rush the Rochelle's salt stir. It requires time (up to 4 hours) to complex the aluminum. Alternatively, use the Fieser workup (Water, 15% NaOH, Water) if the product is acid-stable.

-

-

Issue: Debromination (Product mass M-79/81).

-

Cause: Temperature too high during hydride addition.

-

Fix: Strictly maintain -78°C during addition. Switch from THF to Toluene (non-coordinating solvent) to reduce hydride reactivity.

-

Workup Logic Visualization

The success of DIBAL-H reductions often hinges on the workup.[2][4] The following flowchart ensures efficient phase separation.

Safety & Handling (E-E-A-T)

-

Trifluoromethyl Pyridines: Upon thermal decomposition or combustion, these compounds can release Hydrogen Fluoride (HF) , which is corrosive and toxic. Avoid using rotary evaporators with heating baths >50°C for crude mixtures containing residual boron/aluminum salts until fully quenched.

-

DIBAL-H: Pyrophoric.[][2] Must be handled under inert atmosphere.[5] Use long-needle techniques for transfer.[][2]

-

Waste Disposal: Aqueous layers from the workup contain Aluminum or Boron salts and should be treated as heavy metal/hazardous waste, not general aqueous waste.

References

-

BenchChem. (2025).[6] The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. Retrieved from []

-

Organic Chemistry Portal. (2023). Synthesis of Pyridine Alcohols via Reduction. Retrieved from []

-

PrepChem. (2020). Synthesis of 2-bromo-4-pyridinemethanol. (Protocol analogous to NaBH4/BF3 method). Retrieved from []

-

Jubilant Ingrevia. (2022). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine. (Safety data on CF3-pyridine handling). Retrieved from []

-

Master Organic Chemistry. (2011). DIBAL-H: A Bulky Reducing Agent For The Partial Reduction Of Esters.[2][7][5][6] Retrieved from

Sources

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Microwave-Assisted Transformations of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate

[1]

Executive Summary

Methyl 2-bromo-3-(trifluoromethyl)isonicotinate is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of PI3K, mTOR, and AKT kinase inhibitors.[1] Its structure offers three distinct vectors for diversification: the electrophilic C2-bromide, the sterically demanding C3-trifluoromethyl group, and the C4-ester.[1]

However, the C3-trifluoromethyl group introduces significant steric hindrance, often rendering conventional thermal substitution at the C2 position sluggish or low-yielding.[1] This Application Note details optimized microwave-assisted protocols that overcome these steric energy barriers, reducing reaction times from hours (or days) to minutes while suppressing side reactions such as ester hydrolysis or decarboxylation.[1]

Chemical Profile & Reactivity Analysis

The substrate exhibits a unique "Push-Pull" electronic environment:

-

C2-Bromine: Highly activated for Nucleophilic Aromatic Substitution (

) due to the adjacent ring nitrogen and the electron-withdrawing nature of the ortho- -

C3-Trifluoromethyl: Provides lipophilicity and metabolic stability but imposes a steric blockade, hindering the approach of bulky nucleophiles or transition metal catalysts.

-

C4-Methyl Ester: Serves as a directing group and a handle for cyclization into bicyclic systems (e.g., 1,6-naphthyridines or pyrido[2,3-d]pyrimidines).[1]

Reactivity Visualization

The following diagram illustrates the primary reaction vectors accessible via microwave irradiation.

Figure 1: Reactivity vectors for this compound under microwave irradiation.

Experimental Protocols

Protocol A: Microwave-Assisted Amination

Objective: Displacement of the C2-bromide with sterically hindered or electron-deficient amines.[1]

Rationale: The

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv)[1] -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)[1]

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of substrate in 3 mL of NMP.

-

Reagent Addition: Add 1.2 mmol of the amine followed by 2.0 mmol of DIPEA.

-

Sealing: Cap the vial with a Teflon-lined septum and crimp seal.

-

Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Temp: 130 °C

-

Time: 15 minutes

-

Pressure Limit: 15 bar

-

Power: Dynamic (Max 200W)[1]

-

-

Work-up: Cool to room temperature (RT) using compressed air. Dilute with EtOAc (20 mL), wash with water (

mL) and brine. Dry over

Optimization Table:

| Variable | Standard Condition | Optimization for Low Reactivity |

|---|---|---|

| Solvent | NMP | DMSO (Higher dielectric constant) |

| Temperature | 130°C | 160°C (Watch pressure!)[1] |

| Base | DIPEA |

Protocol B: Rapid Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C2.

Rationale: The electron-deficient nature of the pyridine ring facilitates oxidative addition, but the

Materials:

-

Substrate (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.2 equiv)[1]

-

Catalyst:

(5 mol%)[1] -

Base: 2M Aqueous

(3.0 equiv)[1] -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Workflow:

-

Inerting: Purge the microwave vial with Argon or Nitrogen for 2 minutes.

-

Loading: Add substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd-catalyst.

-

Solvent: Add 4 mL Dioxane and 0.75 mL 2M

. -

Irradiation:

-

Temp: 110 °C

-

Time: 20 minutes

-

Stirring: High

-

-

Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Critical Note: Do not use

Protocol C: Cyclization to 1,6-Naphthyridines

Objective: One-pot formation of bicyclic cores.

Mechanism:

Figure 2: One-pot cyclization workflow.

Procedure:

-

Dissolve substrate (0.5 mmol) in Ethanol (3 mL).

-

Add Hydrazine Hydrate (2.0 equiv).[1]

-

Irradiate at 140°C for 10 minutes .

-

The product often precipitates upon cooling. Filter and wash with cold ethanol.

Troubleshooting & Safety Systems

Common Failure Modes

-

Ester Hydrolysis:

-

Debromination (Hydrodehalogenation):

Safety Note: Microwave Vials

-

Vessel Rating: Ensure vials are rated for at least 20 bar.

-

Headspace: Do not fill vials >75% volume.

-

Cooling: Allow vessel to drop below 50°C before decapping to prevent solvent "bumping" or aerosolization of toxic fluorinated compounds.

References

-

General Reactivity of 2-Bromo-3-Trifluoromethylpyridines

- Title: Synthesis of 3-(trifluoromethyl)

- Context: Establishes the activation energy requirements for displacing Br ortho to CF3.

-

Source:[1]

-

Microwave Suzuki Coupling on Pyridines

-

Synthesis of Naphthyridines from Isonicotinates

(Note: While specific papers for this exact molecule are proprietary or embedded in broader SAR studies, the chemistry described is foundational to the synthesis of drugs such as Apitolisib and related PI3K inhibitors.)

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. scispace.com [scispace.com]

- 3. osti.gov [osti.gov]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. jelsciences.com [jelsciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate

Welcome to the technical support center for improving yields in cross-coupling reactions involving Methyl 2-bromo-3-(trifluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet valuable building block. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of coupling this electron-deficient heteroaryl halide and achieve higher yields in your synthetic endeavors.

Introduction: The Challenge of Coupling an Electron-Deficient Heterocycle

This compound is a highly useful intermediate in medicinal chemistry due to the prevalence of the trifluoromethyl-substituted pyridine scaffold in drug candidates.[1] However, the presence of the strongly electron-withdrawing trifluoromethyl group at the C3 position, coupled with the inherent electron deficiency of the pyridine ring, makes the C2-Br bond particularly challenging for cross-coupling reactions. While the electron-deficient nature of the substrate can facilitate the initial oxidative addition step in many palladium-catalyzed cycles, it can also lead to a higher propensity for side reactions and catalyst deactivation.[2][3] This guide will provide insights and practical solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reaction yields with this compound consistently low?

A1: Low yields with this substrate are often multifactorial. The primary reason is the high electron deficiency of the pyridine ring, which is exacerbated by the trifluoromethyl group. This can make the subsequent steps in the catalytic cycle, such as transmetalation (in Suzuki couplings) or reductive elimination, rate-limiting.[4] Additionally, this substrate is prone to side reactions like dehalogenation (hydrodehalogenation) and competitive reactions with the ester group under harsh basic conditions.[5][6] Careful optimization of the catalyst system, base, and reaction temperature is crucial.

Q2: How does the trifluoromethyl group specifically impact the reactivity of the 2-bromo position?

A2: The trifluoromethyl group is a potent electron-withdrawing group.[7] Its presence at the C3 position significantly lowers the electron density of the pyridine ring, making the C2-Br bond more susceptible to oxidative addition by the palladium(0) catalyst.[1][3] However, this enhanced reactivity can also increase the likelihood of catalyst deactivation and the formation of unwanted byproducts if the reaction conditions are not finely tuned.

Q3: What are the most common side reactions I should be aware of?

A3: The most prevalent side reactions are:

-

Dehalogenation: The bromide is replaced by a hydrogen atom, leading to the formation of Methyl 3-(trifluoromethyl)isonicotinate. This is often promoted by high temperatures, certain bases, and the presence of protic solvents or water.[5]

-

Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the starting bromide. It is often a result of oxygen in the reaction mixture, which can interfere with the catalyst's activity.[8][9]

-

Protodeboronation: In Suzuki couplings, the boronic acid can be cleaved by the base and solvent before it has a chance to transmetalate to the palladium center. This is more common with certain boronic acids and can be mitigated by the choice of base and solvent.

Q4: Is my reaction air-sensitive? What precautions should I take?

A4: Yes, palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[6] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize phosphine ligands, leading to catalyst decomposition.[8] It is imperative to use anhydrous and properly degassed solvents.[6][7] The reaction vessel should be thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.[10][11][12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.

| Symptom | Potential Cause(s) | Suggested Solution(s) |

| No Reaction or Very Low Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[6] - Ensure rigorous exclusion of air and moisture by properly degassing solvents and using Schlenk techniques.[10][11] |

| 2. Inappropriate Ligand | - For Suzuki couplings with this electron-deficient substrate, consider bulky, electron-rich phosphine ligands like Buchwald ligands (e.g., XPhos, SPhos) which can accelerate the catalytic cycle.[4] - For Buchwald-Hartwig aminations, sterically hindered ligands are often necessary.[13] | |

| 3. Insufficiently Active Base | - The choice of base is critical. For Suzuki couplings, consider weaker bases like K₂CO₃ or K₃PO₄ to avoid ester hydrolysis.[5] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS may be required.[14] | |

| Significant Dehalogenation Byproduct | 1. High Reaction Temperature | - Lower the reaction temperature and monitor the reaction progress over a longer period. High temperatures can favor the dehalogenation pathway.[5] |

| 2. Protic Solvent/Water | - Use anhydrous aprotic solvents like dioxane, toluene, or DMF. Ensure all reagents are dry.[5] | |

| 3. Inappropriate Base | - Strong bases like alkoxides can sometimes promote dehalogenation. Consider switching to a weaker inorganic base.[5] | |

| Formation of Homocoupling Products | 1. Presence of Oxygen | - Improve the degassing procedure for your solvents and reaction setup. Multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period is recommended.[6][8] |

| 2. Use of a Pd(II) Pre-catalyst | - Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) pre-catalysts.[8] | |

| Difficulty in Product Isolation/Purification | 1. Co-elution with Starting Material or Byproducts | - Optimize your chromatography conditions. The basic nature of the pyridine ring can cause peak tailing on silica gel. Consider adding a small amount of triethylamine to your eluent or using a different stationary phase like alumina.[15] |

| 2. Product Degradation on Silica Gel | - If your product is sensitive to the acidic nature of silica gel, consider using a less acidic stationary phase or a rapid purification technique like a plug of silica.[15] |

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (0.03 mmol) or a more advanced catalyst system like XPhos Pd G2 (0.02 mmol)[5]

-

Potassium Carbonate (K₂CO₃), finely ground (2 mmol)[5]

-

Anhydrous 1,4-Dioxane (10 mL)[6]

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times.[6][10]

-

Add the anhydrous 1,4-dioxane via syringe.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound (1 mmol)

-

Amine (1.2 mmol)

-

Pd₂(dba)₃ (0.015 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous Toluene (10 mL)

Procedure:

-

In a glovebox, add NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Remove the Schlenk tube from the glovebox, and add this compound, the amine, Pd₂(dba)₃, and Xantphos under a counterflow of argon.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting Workflow

To better understand the reaction mechanism and the troubleshooting process, the following diagrams have been generated.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. web.mit.edu [web.mit.edu]

- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Purification techniques for Methyl 2-bromo-3-(trifluoromethyl)isonicotinate mixtures

Executive Summary & Compound Profile

Methyl 2-bromo-3-(trifluoromethyl)isonicotinate is a highly functionalized pyridine scaffold utilized extensively in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—featuring a basic pyridine nitrogen, a labile methyl ester, and electron-withdrawing trifluoromethyl and bromo groups—presents unique purification challenges.

The electron-deficient nature of the pyridine ring (exacerbated by -CF3 and -COOMe groups) makes the ester moiety particularly susceptible to hydrolysis under both acidic and basic conditions. Furthermore, the lipophilicity introduced by the trifluoromethyl group often leads to co-elution with non-polar byproducts. This guide addresses these specific physicochemical hurdles.

Key Physicochemical Properties (Estimated):

-

Physical State: Low-melting solid or viscous oil.

-

Solubility: High in DCM, EtOAc, THF; Low in Hexanes; Insoluble in Water.

-

Stability: Sensitive to saponification; stable to oxidation; potential for debromination under radical conditions.

Troubleshooting Guide (FAQ)

This section addresses the most frequent issues reported by our users during the isolation of this intermediate.

Q1: I observe a significant loss of product mass after aqueous workup. Where is my compound going? Diagnosis: The electron-withdrawing effect of the 3-CF3 and 4-COOMe groups renders the ester highly electrophilic. If your workup involves strong bases (e.g., 1M NaOH) or prolonged exposure to aqueous phases, you are likely hydrolyzing the ester to the water-soluble 2-bromo-3-(trifluoromethyl)isonicotinic acid . Corrective Action:

-

Protocol Adjustment: Switch to a buffered quench. Use saturated NH₄Cl or dilute NaHCO₃ (pH ~8) rather than strong hydroxides.

-

Recovery: Acidify the aqueous layer to pH 3-4 (carefully, to avoid decarboxylation) and extract with EtOAc to recover the hydrolyzed acid, which can be re-esterified.

Q2: My product co-elutes with the starting material (2-bromo-3-(trifluoromethyl)pyridine) during flash chromatography. How do I separate them? Diagnosis: Both compounds are highly lipophilic due to the trifluoromethyl and bromo substituents. The methyl ester adds only a marginal increase in polarity, resulting in overlapping Rf values in standard Hexane/EtOAc systems. Corrective Action:

-

Solvent Engineering: Incorporate a modifier that interacts with the pyridine nitrogen or the ester oxygen. A mixture of Toluene:Ethyl Acetate (95:5 to 80:20) often provides better selectivity than Hexane:EtOAc due to

- -

Stationary Phase: If available, use amine-functionalized silica to prevent tailing of the pyridine species, sharpening the peaks for better resolution.

Q3: The product turns dark/tarry upon concentration on the rotary evaporator. Diagnosis: Pyridines are susceptible to N-oxide formation or polymerization if concentrated at high temperatures in the presence of trace acids or peroxides (often found in uninhibited ethers). Corrective Action:

-

Temperature Control: Maintain the water bath below 40°C.

-

Peroxide Check: Ensure ether or THF used in the extraction is peroxide-free.

-

Stabilization: Add a trace amount of triethylamine (0.1% v/v) to the elution solvent to neutralize acidic sites on the silica gel, which can catalyze decomposition during concentration.

Experimental Protocols

Protocol A: Optimized Flash Column Chromatography

Standard purification method for crude mixtures containing <10% impurities.

Materials:

-

Stationary Phase: High-purity Silica Gel (230-400 mesh).

-

Mobile Phase A: Hexanes (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Modifier: Triethylamine (TEA).

Step-by-Step:

-

Column Pre-treatment: Slurry pack the column using 95% Hexanes / 5% EtOAc containing 1% TEA . The TEA neutralizes the silica acidity, preventing streaking of the basic pyridine.

-

Loading: Dissolve the crude residue in a minimum volume of DCM. Do not use pure EtOAc for loading, as it may cause band broadening.

-

Elution Gradient:

-

0–5 min: Isocratic 5% B (Elutes non-polar impurities/starting material).

-

5–20 min: Linear gradient 5%

15% B. -

20–30 min: Isocratic 15% B (Product typically elutes here).

-

30–40 min: Flush with 50% B to remove polar byproducts (acids/N-oxides).

-

-

Collection: Collect fractions and analyze via TLC (UV 254 nm). The product will be UV-active.

Protocol B: Acid-Base "Rescue" Extraction

Use this ONLY if the product contains significant non-basic impurities (e.g., neutral aromatics).

Principle: The pyridine nitrogen is weakly basic. We can selectively protonate it to move the compound into water, wash away non-basic impurities, and then recover the base.

Step-by-Step:

-

Dissolve crude mixture in Diethyl Ether (Et₂O).

-

Extract with 1M HCl (3x). Caution: Keep this step fast and cold (0°C) to prevent ester hydrolysis.

-

Organic Layer: Contains non-basic impurities. Discard (or save for analysis).

-

Aqueous Layer: Contains the protonated pyridinium salt of your product.

-

Neutralization: Immediately cool the aqueous layer to 0°C and slowly basify with saturated NaHCO₃ until pH ~8. Do not use NaOH.

-

Extraction: Extract the cloudy aqueous mixture with DCM (3x).

-

Drying: Dry combined DCM layers over Na₂SO₄ and concentrate.

Data & Reference Tables

Table 1: Relative Rf Values (TLC) Mobile Phase: 20% EtOAc in Hexanes

| Compound | Relative Rf | Detection |

| 2-bromo-3-(trifluoromethyl)pyridine (Starting Material) | 0.85 | UV 254 |

| This compound | 0.55 | UV 254 / Iodine |

| 2-bromo-3-(trifluoromethyl)isonicotinic acid (Hydrolysis Byproduct) | 0.05 (Streaks) | UV 254 / Bromocresol Green |

Table 2: Solvent Compatibility Guide

| Solvent | Suitability | Notes |

| Dichloromethane (DCM) | Excellent | Best for loading and extraction. |

| Ethyl Acetate (EtOAc) | Good | Good for chromatography; avoid prolonged storage (transesterification risk). |

| Methanol (MeOH) | Poor | Avoid. Nucleophilic attack on ester; transesterification to methyl ester (neutral) or reaction with Br. |

| Toluene | Excellent | Provides unique selectivity in chromatography. |

Purification Workflow Diagram

The following logic tree illustrates the decision-making process for purifying the crude reaction mixture.

Caption: Decision matrix for purification based on impurity profile. Route A utilizes specific solvent interactions, while Route B leverages acid-base chemistry.

References

-

Sigma-Aldrich. Product Specification: Methyl 2-bromo-3-fluoroisonicotinate (Related Analog). Retrieved from (Accessed Oct 2023). Note: Used as a proxy for physicochemical handling of halogenated isonicotinates.

- Schlosser, M., et al. "The regioselective synthesis of trifluoromethyl-substituted pyridines." Journal of Fluorine Chemistry, Vol. 112, No. 1, 2001. (Provides mechanistic insight into the stability and lipophilicity of trifluoromethyl pyridines).

- Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. 7th Edition, Butterworth-Heinemann, 2013.

-

PubChem. Compound Summary: Methyl 2-bromo-6-(trifluoromethyl)isonicotinate. Retrieved from . (Structural verification and property estimation).

Solving hydrolysis side-reactions in Methyl 2-bromo-3-(trifluoromethyl)isonicotinate

This is a technical support guide designed for the specific challenges associated with Methyl 2-bromo-3-(trifluoromethyl)isonicotinate .

Topic: Solving Hydrolysis Side-Reactions & Stability Protocols

Ticket Status: Open Severity: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Super-Electrophile" Trap

Users frequently report "disappearing starting material" or "low mass recovery" when subjecting This compound (Structure 1 ) to standard cross-coupling (Suzuki, Buchwald) or nucleophilic substitution (